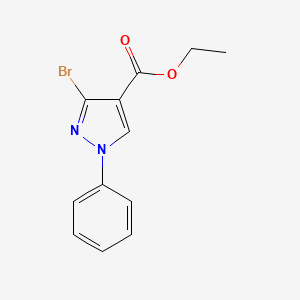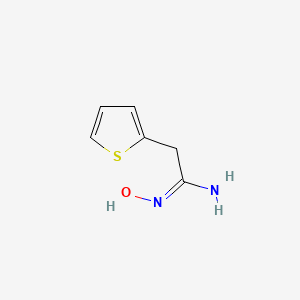
N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N’-hydroxy-2-(thiophen-2-yl)ethanimidamide is a chemical compound that features a thiophene ring, which is a sulfur-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(thiophen-2-yl)ethanimidamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Paal-Knorr synthesis.
Introduction of the ethanimidamide group: This step involves the reaction of thiophene with appropriate reagents to introduce the ethanimidamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the imidamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: It can be used in the synthesis of conductive polymers or other advanced materials.
Biology and Medicine
Drug Development:
Biological Studies: Used as a probe or reagent in biochemical assays.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Material Production: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Z)-N’-hydroxy-2-(thiophen-2-yl)ethanimidamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and hydroxy group could play crucial roles in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Compounds like 2-acetylthiophene or 2-thiophenecarboxaldehyde.
Hydroxyimidamides: Compounds such as N-hydroxybenzimidamide.
Uniqueness
(Z)-N’-hydroxy-2-(thiophen-2-yl)ethanimidamide is unique due to the combination of the thiophene ring and the hydroxyethanimidamide moiety. This unique structure may confer specific chemical reactivity and biological activity not found in other similar compounds.
Eigenschaften
Molekularformel |
C6H8N2OS |
|---|---|
Molekulargewicht |
156.21 g/mol |
IUPAC-Name |
N'-hydroxy-2-thiophen-2-ylethanimidamide |
InChI |
InChI=1S/C6H8N2OS/c7-6(8-9)4-5-2-1-3-10-5/h1-3,9H,4H2,(H2,7,8) |
InChI-Schlüssel |
LHSWRTYGIVUVHO-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CSC(=C1)C/C(=N\O)/N |
Kanonische SMILES |
C1=CSC(=C1)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


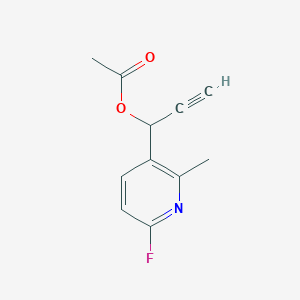
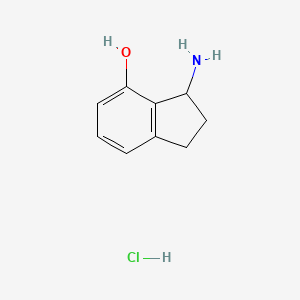
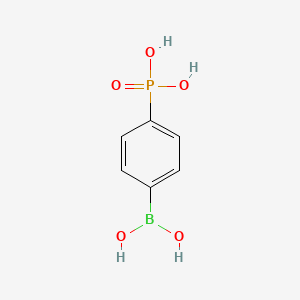
![3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759793.png)
![(1S)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B11759794.png)


![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11759825.png)
![3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11759836.png)
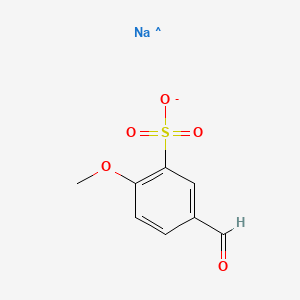
![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)

